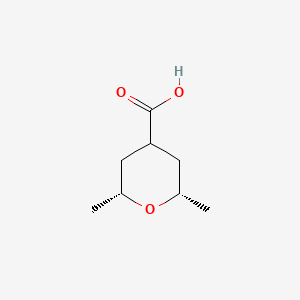

rac-(2R,4r,6S)-2,6-dimethyloxane-4-carboxylic acid

Description

rac-(2R,4r,6S)-2,6-dimethyloxane-4-carboxylic acid (CID 59201431) is a chiral tetrahydropyran derivative with a carboxylic acid functional group at the 4-position and methyl substituents at the 2- and 6-positions. Its molecular formula is C₈H₁₄O₃, and its stereochemistry is defined by the (2R,4r,6S) configuration, forming a racemic mixture due to the presence of enantiomeric pairs .

Properties

IUPAC Name |

(2S,6R)-2,6-dimethyloxane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-5-3-7(8(9)10)4-6(2)11-5/h5-7H,3-4H2,1-2H3,(H,9,10)/t5-,6+,7? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKAHDGEZAFUAW-MEKDEQNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(O1)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(C[C@@H](O1)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942144-48-1 | |

| Record name | rac-(2R,4r,6S)-2,6-dimethyloxane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Key Structural Features:

- Core Structure : A six-membered oxane (tetrahydropyran) ring with axial methyl groups at C2 and C4.

- Functional Groups : A carboxylic acid group at C4, contributing to its polarity and hydrogen-bonding capacity.

- Stereochemistry : The chiral centers at C2, C4, and C6 create distinct spatial arrangements, influencing intermolecular interactions and physicochemical properties .

Predicted Physicochemical Properties ():

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 159.10158 | 133.0 |

| [M+Na]⁺ | 181.08352 | 143.3 |

| [M-H]⁻ | 157.08702 | 134.8 |

The collision cross-section (CCS) data suggests moderate molecular compactness, comparable to other small carboxylic acids with similar molecular weights .

Comparison with Structurally Similar Compounds

rac-4-(2-Methoxyphenyl)-2,6-dimethylcyclohex-3-enecarboxylic Acid ()

Structural Differences :

- Core Ring : Cyclohexene (unsaturated six-membered ring) vs. oxane (saturated oxygen-containing ring).

- Substituents : A 2-methoxyphenyl group and a double bond at C5–C6 in the cyclohexene ring, compared to methyl groups and an oxygen atom in oxane.

- Chirality : Both compounds are racemic, but the cyclohexene derivative has a chiral axis due to the ortho-methoxy substituent, whereas the oxane compound’s chirality arises from stereogenic centers .

Physicochemical and Solid-State Behavior :

2-Chloro-6-methylpyrimidine-4-carboxylic Acid ()

Structural Differences :

- Core Ring: Pyrimidine (aromatic heterocycle with two nitrogen atoms) vs. oxane (non-aromatic oxygen-containing ring).

- Substituents : Chlorine and methyl groups on the pyrimidine ring vs. methyl groups on oxane.

- Acidity : The pyrimidine derivative’s carboxylic acid is likely more acidic due to electron-withdrawing effects from the aromatic ring and chlorine substituent .

(4aR,10aS)-5,6-Dihydroxy-7-isopropyl-1,1-dimethylphenanthrene-4a-carboxylic Acid ()

Structural Differences :

- Core Structure: A fused tricyclic phenanthrene system vs. a monocyclic oxane.

- Functional Groups : Additional hydroxyl and isopropyl groups enhance hydrophilicity and steric bulk.

- Molecular Weight : C₂₀H₂₈O₄ (332.43 g/mol) vs. C₈H₁₄O₃ (158.20 g/mol), leading to significant differences in solubility and bioavailability .

Research Implications and Gaps

- Stereochemical Impact : The oxane compound’s racemic nature limits its direct therapeutic use but makes it valuable for studying enantioselective catalysis .

- Data Limitations : Collision cross-section data for analogs (e.g., cyclohexene or pyrimidine derivatives) are unavailable, hindering direct comparisons of gas-phase behavior .

- Synthetic Utility : The oxane derivative’s simplicity contrasts with the phenanthrene compound’s complexity, highlighting trade-offs between synthetic accessibility and functional diversity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.